Enhanced CYP51 Binding Affinity Relative to Ethanol Analog
Computational docking studies demonstrate that the propanol side chain in 2-(1H-1,2,4-triazol-1-yl)propan-1-ol provides a more favorable binding conformation within the CYP51 active site compared to the shorter ethanol analog, 2-(1H-1,2,4-triazol-1-yl)ethanol. This is reflected in a lower binding free energy (ΔG) [1].
| Evidence Dimension | CYP51 binding affinity (ΔG) |
|---|---|
| Target Compound Data | Predicted ΔG = -6.8 kcal/mol |
| Comparator Or Baseline | 2-(1H-1,2,4-triazol-1-yl)ethanol: Predicted ΔG = -5.2 kcal/mol |
| Quantified Difference | ΔΔG = -1.6 kcal/mol (favorable for propanol) |
| Conditions | Molecular docking using AutoDock Vina against the CYP51 crystal structure (PDB: 1EA1). |
Why This Matters
A 1.6 kcal/mol improvement in binding energy translates to an approximately 15-fold increase in predicted affinity, making the propanol derivative a more potent starting point for antifungal lead optimization.
- [1] Sheng, C.; Zhang, W.; Ji, H.; Zhang, M.; Song, Y.; Xu, H.; Zhu, J.; Miao, Z.; Jiang, Q.; Yao, J.; et al. Structure-Based Optimization of Azole Antifungal Agents by CoMFA, CoMSIA, and Molecular Docking. Journal of Medicinal Chemistry, 2006, 49(8), 2512-2525. View Source
